molecular formula C10H11BrClNO B2859921 N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide CAS No. 790272-21-8

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide

Cat. No.: B2859921
CAS No.: 790272-21-8
M. Wt: 276.56
InChI Key: RRBILYKCBGQDEH-UHFFFAOYSA-N
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Description

N-[1-(2-Bromophenyl)ethyl]-2-chloroacetamide is a halogenated acetamide derivative characterized by a 2-bromophenyl group attached to an ethyl chain, which is further connected to a chloroacetamide moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of dual inhibitors targeting proteins like BAG3 and HSP70 . Its synthesis involves the reaction of chloroacetic acid with 2-bromobenzaldehyde, 1-((isocyanomethyl)sulfonyl)-4-methylbenzene, and benzylamine, yielding a white powder with an 84% efficiency .

Properties

IUPAC Name

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBILYKCBGQDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide typically involves the reaction of 2-bromoacetophenone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . The general reaction scheme is as follows:

  • Dissolve 2-bromoacetophenone in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide is a chemical compound that is of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

  • IUPAC Name N-[1-(4-bromophenyl)ethyl]-2-chloroacetamide
  • Molecular Formula C10H11BrClNO
  • Molecular Weight 276.56 g/mol

Scientific Research Applications

This compound is used in a variety of scientific research fields:

  • Chemistry It serves as an intermediate in creating more complex organic molecules.
  • Biology It is used to study enzyme inhibition and protein interactions.
  • Medicine It is being explored for potential therapeutic effects, including antimicrobial and anticancer properties.
  • Industry It is used to develop new materials and chemical processes.

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide's potential biological activities have made it a focus of interest in medicinal chemistry.

  • Antimicrobial Activity It has been tested for its antimicrobial properties against various bacterial (both Gram-positive and Gram-negative) and fungal species. Chloroacetamide derivatives have demonstrated promising antimicrobial activity, effectively inhibiting pathogens like Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity In vitro studies have indicated that this compound exhibits anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay has revealed significant cytotoxicity, with some derivatives showing IC50 values comparable to established anticancer agents.

Research Findings

Mechanism of Action

The mechanism of action of N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target enzymes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

a. N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide (Compound A)

  • Structure : Features a 4-bromophenyl group directly bonded to the acetamide nitrogen, with a 4-chlorophenyl substituent on the acetyl carbon.
  • Key Differences : The absence of an ethyl spacer and the para-substituted bromine/chlorine arrangement distinguish it from the target compound. The dihedral angle between the two aromatic rings is 68.21°, influencing crystallinity and intermolecular hydrogen bonding .

b. N-(4-Bromophenyl)acetamide (Compound B)

  • Structure : Simplifies to a single 4-bromophenyl group attached to the acetamide nitrogen.
  • Key Differences : Lacks the ethyl chain and additional substituents, resulting in reduced steric hindrance and altered bond lengths (e.g., N1–C2: 1.347 Å vs. 1.30 Å in related structures) .

c. 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (Compound C)

  • Structure : Incorporates a trichloroethyl group and a naphthyl substituent.
  • Key Differences : The bulky trichloroethyl group and extended aromatic system (naphthyl) enhance lipophilicity and alter reactivity compared to the target compound .

d. N-(2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide (Compound D)

  • Structure : Contains a biphenyl group and trifluoromethoxy substituent.

Physicochemical Properties

  • Melting Points: Target Compound: Not reported. Compound A: 439–441 K . Compound B: Lower than A due to simpler structure .

Biological Activity

N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide is a synthetic compound belonging to the class of chloroacetamides, which are recognized for their diverse biological activities. This particular compound is characterized by the presence of a bromophenyl group, which enhances its chemical reactivity and biological interactions compared to its analogs. The exploration of its biological activity has revealed potential applications in various fields, including medicine and agriculture.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to the active sites of certain enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This mechanism is crucial in understanding its potential therapeutic effects, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focusing on various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substituents, such as bromine, showed enhanced activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). However, the activity against Gram-negative bacteria was comparatively lower .

Comparative Antimicrobial Efficacy

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
This compoundEffectiveLess effectiveModerately effective
N-[1-(4-chlorophenyl)ethyl]-2-chloroacetamideHighly effectiveModerateEffective
N-[1-(3-bromophenyl)ethyl]-2-chloroacetamideEffectiveLess effectiveEffective

This table illustrates the varying degrees of efficacy among different chloroacetamides, highlighting the importance of structural modifications on biological activity.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that compounds within this class can induce apoptosis in cancer cell lines, indicating their role as potential chemotherapeutic agents. The bromine atom's presence may facilitate interactions with cellular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the biological activity of chloroacetamides is significantly influenced by the nature and position of substituents on the phenyl ring. The presence of halogen atoms contributes to increased lipophilicity, which enhances cellular uptake and bioavailability .

Study 1: Antimicrobial Testing

A comprehensive study evaluated the antimicrobial efficacy of various N-substituted chloroacetamides against common pathogens. The results indicated that this compound showed promising activity against Gram-positive bacteria while exhibiting reduced efficacy against Gram-negative strains .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was shown to significantly increase apoptosis markers in treated cells compared to controls. This suggests a potential mechanism for its anticancer effects, warranting further exploration into its therapeutic applications .

Q & A

Q. What are the recommended synthetic strategies for N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide?

The synthesis typically involves multi-step protocols, including alkylation and halogenation reactions. For example, chloroacetylation of an amine precursor (e.g., 2-bromophenethylamine) using chloroacetyl chloride under controlled pH (neutral to slightly basic conditions) is a common approach. Reaction optimization may require temperature control (0–25°C) and inert atmospheres to minimize side reactions like hydrolysis or dimerization .

Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm) and the chloroacetamide backbone (CH2Cl at δ 4.0–4.3 ppm).
  • X-ray Crystallography : Resolves stereogenic centers and intramolecular interactions, such as hydrogen bonding between the acetamide NH and the bromophenyl group, which stabilizes the molecular conformation .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Q. How can researchers determine the compound’s solubility and stability under experimental conditions?

  • Solubility : Screen solvents (DMSO, ethanol, chloroform) via gravimetric analysis or UV-Vis spectroscopy.
  • Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis byproducts (e.g., free amine or chloroacetic acid) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50.
  • Enzyme Inhibition : Test against targets like acetylcholinesterase or kinases via spectrophotometric methods .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence bioactivity in SAR studies?

  • Bromine Position : Para-substitution (vs. ortho/meta) may enhance lipophilicity and membrane penetration, improving antimicrobial potency.
  • Electron-Withdrawing Groups : Chloro or nitro groups at specific positions can modulate electron density, affecting binding to enzymatic targets (e.g., via π-π stacking or halogen bonding). Comparative studies with analogs (e.g., 4-chlorophenyl derivatives) are critical .

Q. What computational methods aid in predicting reaction mechanisms or binding modes?

  • DFT Calculations : Model transition states for key reactions (e.g., SN2 displacement during chloroacetylation) to optimize reaction conditions.
  • Molecular Docking : Predict interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina. Validate with MD simulations to assess binding stability .

Q. How can researchers resolve contradictions in reaction outcomes reported across studies?

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, catalyst, temperature).
  • Byproduct Analysis : Use LC-MS or GC-MS to identify minor products (e.g., elimination or oxidation derivatives).
  • Kinetic Studies : Compare rate constants under varying conditions to isolate contributing factors (e.g., base strength in alkylation steps) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Catalyst Screening : Test alternatives (e.g., DMAP vs. NaHCO3) to improve selectivity.
  • Flow Chemistry : Enhance heat/mass transfer to suppress side reactions (e.g., dimerization).
  • Purification Optimization : Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization (ethanol/water) .

Q. How do environmental factors (pH, temperature) affect the compound’s degradation pathway?

  • Acidic Conditions : Promote hydrolysis of the acetamide bond, yielding 2-bromophenethylamine and chloroacetic acid.
  • Alkaline Conditions : May dehydrohalogenate the chloroacetamide group, forming acrylamide derivatives. Monitor via pH-stability profiling and Arrhenius plots to predict shelf-life .

Q. What advanced techniques elucidate non-covalent interactions in co-crystals or complexes?

  • SC-XRD : Resolve hydrogen-bonding networks (e.g., acetamide NH∙∙∙O=C interactions).
  • Terahertz Spectroscopy : Detect weak interactions (van der Waals, halogen∙∙∙π) in solid-state forms.
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., bromine∙∙∙H contacts) .

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